![molecular formula C19H22N6O2S B2801473 5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 921905-61-5](/img/structure/B2801473.png)
5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their diverse biological activities . It also contains a phenylpiperazine moiety , which is a common feature in many pharmaceuticals .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the phenylpiperazine moiety could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Biological Activities
Innovative Synthesis Techniques : A study by Asghari et al. (2016) explores the synthesis of derivatives within the triazolo[4,3-a]pyrimidin-7(8H)-one family, revealing potential as inhibitors of 15-lipoxygenase, a target for various inflammatory and degenerative diseases. The synthesis of these compounds showcases advanced chemical techniques that could be applicable to the compound , providing a foundation for further pharmacological exploration (Asghari et al., 2016).
Antimicrobial and Antitumor Applications : Research by Gomha et al. (2017) demonstrates the synthesis of triazolo[4,3-a]pyrimidine derivatives, highlighting their in vitro antitumor activities against specific cancer cell lines. This suggests potential research applications of the compound in cancer therapy, given its structural similarity (Gomha et al., 2017).
Potential Anticancer Agents : Abdelhamid et al. (2016) synthesized new 3-heteroarylindoles, showing significant anticancer activity. While focusing on a different core structure, this study underscores the importance of heterocyclic compounds in developing new anticancer agents, potentially applicable to research involving triazolo[4,3-a]pyrimidin-7(8H)-one derivatives (Abdelhamid et al., 2016).
Antimicrobial Activity : Mabkhot et al. (2016) describe the synthesis and structure-activity relationship of thiophene-based heterocycles, including triazolo[1,5-α]pyrimidines, demonstrating significant antimicrobial efficacy. This indicates that compounds within the same structural family could serve as potential antimicrobial agents, offering a research avenue for the compound of interest (Mabkhot et al., 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting AChE, the compound increases the concentration of acetylcholine, enhancing cholinergic transmission.
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition is achieved through the compound’s binding to the active site of the enzyme, preventing acetylcholine from accessing the site and being broken down. The result is an increase in the concentration of acetylcholine in the synaptic cleft.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway. Under normal conditions, acetylcholine released into the synaptic cleft binds to receptors on the post-synaptic neuron, triggering a response. AChE then breaks down the acetylcholine to terminate the signal. By inhibiting AChE, the compound prolongs the action of acetylcholine, enhancing the cholinergic response .
Eigenschaften
IUPAC Name |
5-ethyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-2-14-12-16(26)20-18-21-22-19(25(14)18)28-13-17(27)24-10-8-23(9-11-24)15-6-4-3-5-7-15/h3-7,12H,2,8-11,13H2,1H3,(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXCOUQKOBCDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2801392.png)
![1-(4-Methoxyphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2801395.png)
![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2801396.png)
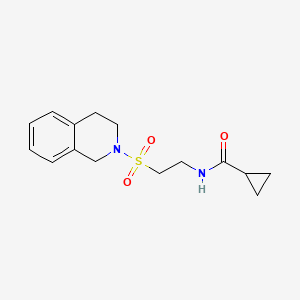
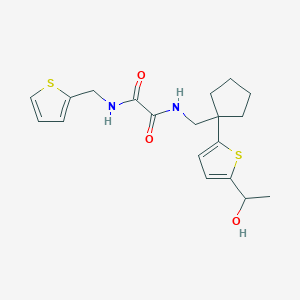
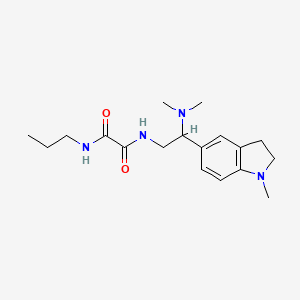
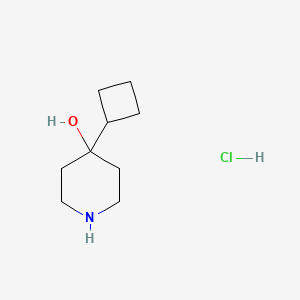

![Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate](/img/structure/B2801404.png)
![3-methyl-N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylthio)phenyl]benzamide](/img/structure/B2801406.png)
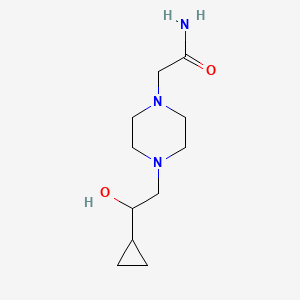
![N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2801410.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2801411.png)